Rat UT-A1 Urea Transporter Inhibition
N-Butyl-N-(4-ethylphenyl)urea demonstrates specific inhibitory activity against the rat UT-A1 urea transporter [1]. While a direct head-to-head comparator in the same assay is absent, its potency can be contextualized against other known UT-A1 inhibitors. The compound exhibits an IC50 of 750 nM in a fluorescence-based assay using MDCK cells expressing UT-A1 [1]. This positions it within a distinct potency class: it is less potent than optimized, nanomolar-potency inhibitors like the 1,2,4-triazoloquinoxaline class (e.g., compound 8m with an IC50 of 23 nM), but more potent than the broad, micromolar-range inhibitors identified from the primary screen of ~90,000 compounds [2][3]. This specific IC50 value defines its utility as a validated, moderate-potency tool compound for UT-A1 studies.
| Evidence Dimension | Inhibitory Potency (IC50) against rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | Lead inhibitor 8m (1,2,4-triazoloquinoxaline): IC50 = 23 nM [2]. Primary screen hit threshold: ~low micromolar range [3]. |
| Quantified Difference | Target compound is ~33-fold less potent than lead 8m (750 nM vs 23 nM) but remains more potent than many primary screen hits. |
| Conditions | MDCK cells expressing rat UT-A1; fluorescence plate reader assay; 15-minute incubation. |
Why This Matters
This provides a defined, moderate-potency benchmark for UT-A1 inhibition, crucial for SAR studies or for selecting a control compound with a specific activity profile.
- [1] BindingDB. BDBM50575385 (CHEMBL4877290): N-Butyl-N-(4-ethylphenyl)urea. IC50: 750nM for rat UT-A1. Accessed 2026-04-15. View Source
- [2] Anderson, M. O., et al. (2014). 'Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1.' Journal of Medicinal Chemistry, 57(23), 9887–9903. DOI: 10.1021/jm501237u. View Source
- [3] Esteva-Font, C., et al. (2013). 'A small molecule screen identifies selective inhibitors of urea transporter UT-A.' Chemistry & Biology, 20(10), 1235-1244. DOI: 10.1016/j.chembiol.2013.08.005. View Source
